molecular formula C7H6FNO B3192109 2-Fluoro-4-methylnicotinaldehyde CAS No. 609771-39-3

2-Fluoro-4-methylnicotinaldehyde

Cat. No.: B3192109
CAS No.: 609771-39-3
M. Wt: 139.13 g/mol
InChI Key: BUGTZTDZFFHVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of nicotinaldehyde, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylnicotinaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-fluoro-4-methylpyridine is treated with a Vilsmeier reagent (typically a combination of phosphorus oxychloride and dimethylformamide) to form the aldehyde group at the 4-position .

Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-4-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is favored due to its efficiency and relatively mild reaction conditions. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Fluoro-4-methylpyridine-3-carboxylic acid.

    Reduction: 2-Fluoro-4-methyl-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylnicotinaldehyde is largely dependent on its chemical structure. The presence of the fluorine atom enhances the compound’s stability and reactivity. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

2-Fluoro-4-methylnicotinaldehyde can be compared with other similar compounds, such as:

    2-Fluoro-4-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Methylnicotinaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoronictinaldehyde:

The unique combination of the fluorine atom and the aldehyde group in this compound makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-fluoro-4-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-3-9-7(8)6(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGTZTDZFFHVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660568
Record name 2-Fluoro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609771-39-3
Record name 2-Fluoro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methylnicotinaldehyde
Reactant of Route 2
2-Fluoro-4-methylnicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-methylnicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-methylnicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-methylnicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-methylnicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.